2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-[(3,4-dimethoxyphenyl)methylamino]benzoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and carboxylic acid groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methylamino]benzoic acid
- 3,4-Dimethoxybenzoic acid
- 2-Aminobenzoic acid
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid is unique due to the presence of both an imine group and a carboxylic acid group in its structure
Properties
CAS No. |
23145-59-7 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-7-11(9-15(14)21-2)10-17-13-6-4-3-5-12(13)16(18)19/h3-10H,1-2H3,(H,18,19) |
InChI Key |
FXVNLJYBLRLPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.